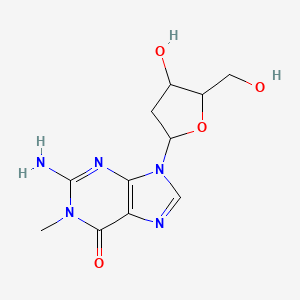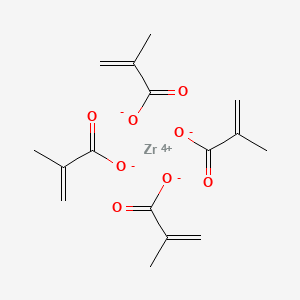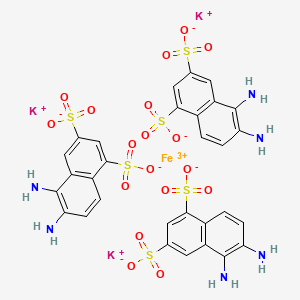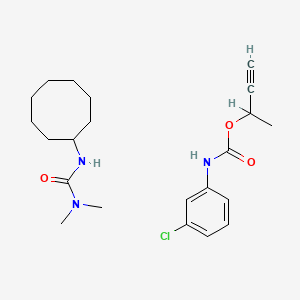
Guanosine, 2'-deoxy-1-methyl-
Übersicht
Beschreibung
Guanosine, 2’-deoxy-1-methyl- is a modified nucleoside, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by the presence of a methyl group at the 1-position and the absence of a hydroxyl group at the 2’-position of the ribose sugar. These modifications can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 2’-deoxy-1-methyl- typically involves the methylation of guanosine followed by the removal of the hydroxyl group at the 2’-position. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group. The deoxygenation at the 2’-position can be achieved using reagents like tributyltin hydride in the presence of a radical initiator .
Industrial Production Methods: Industrial production of Guanosine, 2’-deoxy-1-methyl- often involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are crucial for its application in research and pharmaceutical industries .
Types of Reactions:
Oxidation: Guanosine, 2’-deoxy-1-methyl- can undergo oxidation reactions, particularly at the guanine base. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group of the guanine base, using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can take place at the methyl group, where nucleophiles such as thiols or amines can replace the methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Thiols, amines, under basic conditions.
Major Products:
Oxidation: Oxidized guanine derivatives.
Reduction: Reduced guanine derivatives.
Substitution: Thiolated or aminated guanosine derivatives.
Wissenschaftliche Forschungsanwendungen
Guanosine, 2’-deoxy-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Studied for its role in DNA and RNA stability and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of Guanosine, 2’-deoxy-1-methyl- involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The methyl group at the 1-position can interfere with base pairing and hydrogen bonding, leading to alterations in the secondary and tertiary structures of nucleic acids. This can impact processes such as replication, transcription, and translation .
Vergleich Mit ähnlichen Verbindungen
Guanosine: The parent compound without the methyl and deoxy modifications.
2’-Deoxyguanosine: Lacks the hydroxyl group at the 2’-position but does not have the methyl group.
1-Methylguanosine: Contains the methyl group but retains the hydroxyl group at the 2’-position.
Uniqueness: Guanosine, 2’-deoxy-1-methyl- is unique due to the combination of both the methyl group at the 1-position and the absence of the hydroxyl group at the 2’-position. This dual modification imparts distinct chemical and biological properties, making it a valuable tool in nucleic acid research and therapeutic development .
Eigenschaften
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-15-10(19)8-9(14-11(15)12)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSHSPNFYFRXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3CC(C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965604 | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-1-methyl-1,2,3,9-tetrahydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5132-79-6 | |
| Record name | NSC70899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-1-methyl-1,2,3,9-tetrahydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol](/img/structure/B1596577.png)


![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)



